1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine 1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine
Brand Name: Vulcanchem
CAS No.: 16018-66-9
VCID: VC21051850
InChI: InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19)
SMILES: CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Br)C
Molecular Formula: C13H14BrN5
Molecular Weight: 320.19 g/mol

1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine

CAS No.: 16018-66-9

Cat. No.: VC21051850

Molecular Formula: C13H14BrN5

Molecular Weight: 320.19 g/mol

* For research use only. Not for human or veterinary use.

1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine - 16018-66-9

Specification

CAS No. 16018-66-9
Molecular Formula C13H14BrN5
Molecular Weight 320.19 g/mol
IUPAC Name 1-(4-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Standard InChI InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19)
Standard InChI Key OUUHFKCLPVNXFY-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)Br)C
SMILES CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Br)C
Canonical SMILES CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Br)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator